molecular formula C11H10N4O B13751236 Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- CAS No. 101756-35-8

Malononitrile, (4-methoxy-2-methylphenyl)hydrazono-

Cat. No.: B13751236
CAS No.: 101756-35-8
M. Wt: 214.22 g/mol
InChI Key: DNEMFBSWTYHHKZ-UHFFFAOYSA-N
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Description

Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- is a chemical compound with the molecular formula C10H8N4O It is a derivative of malononitrile, where the hydrogen atoms are replaced by a (4-methoxy-2-methylphenyl)hydrazono group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- typically involves the reaction of malononitrile with (4-methoxy-2-methylphenyl)hydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions remain similar, but the process is optimized for higher yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazono group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds .

Scientific Research Applications

Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: The parent compound, which lacks the (4-methoxy-2-methylphenyl)hydrazono group.

    (4-Methoxyphenyl)hydrazono derivatives: Compounds with similar hydrazono groups but different substituents on the phenyl ring.

Uniqueness

Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- is unique due to the presence of both the malononitrile and (4-methoxy-2-methylphenyl)hydrazono moieties, which confer distinct chemical and biological properties.

Properties

101756-35-8

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

2-[(4-methoxy-2-methylphenyl)hydrazinylidene]propanedinitrile

InChI

InChI=1S/C11H10N4O/c1-8-5-10(16-2)3-4-11(8)15-14-9(6-12)7-13/h3-5,15H,1-2H3

InChI Key

DNEMFBSWTYHHKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NN=C(C#N)C#N

Origin of Product

United States

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